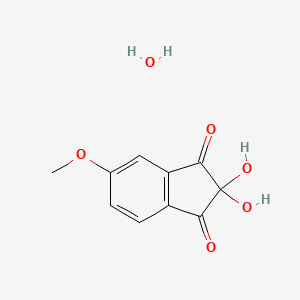

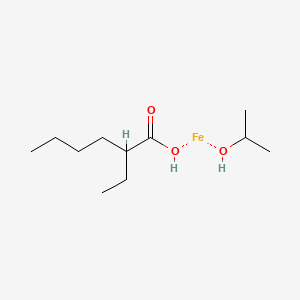

![molecular formula C8H15NO6 B3182994 N-乙酰-D-[UL-13C6]葡糖胺 CAS No. 478518-83-1](/img/structure/B3182994.png)

N-乙酰-D-[UL-13C6]葡糖胺

描述

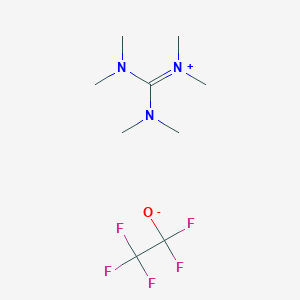

N-acetyl-D-[UL-13C6]glucosamine is an isotopically labeled form of N-acetyl-D-glucosamine. It is a naturally occurring amino sugar that plays important roles in many biological processes . The isotopic label, in this case, the carbon-13, helps researchers trace the fate of N-acetyl-D-glucosamine in biological systems.

Synthesis Analysis

N-acetyl-D-glucosamine can be produced via microbial fermentation . An efficient affinity adsorption–enzymatic reaction integrated approach has been proposed to produce N-acetyl-D-glucosamine from crude chitin powders . Other studies have also reported the synthesis of N-acetyl-D-glucosamine derivatives .Molecular Structure Analysis

The molecular formula of N-acetyl-D-glucosamine is C8H15NO6 . It is a major component of bacterial cell walls and many organisms recycle GlcNAc from the cell wall or metabolize environmental GlcNAc .Chemical Reactions Analysis

N-acetyl-D-glucosamine is involved in various chemical reactions. For instance, it is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . It also plays a role in the hydrolysis of chitin .Physical and Chemical Properties Analysis

N-acetyl-D-glucosamine has a molecular weight of 221.2078 . It is a white solid and its melting point is 211 °C .科学研究应用

生物医学应用

N-乙酰葡糖胺 (GlcNAc) 及其衍生物因其作为多功能治疗剂的潜力而受到研究。这些化合物是人体中糖蛋白、蛋白聚糖和糖胺聚糖的关键成分。研究表明,GlcNAc 具有缓解骨关节炎症状的药理作用,在心血管疾病、神经系统缺陷、皮肤病和癌症中还有其他治疗应用。这些功能主要源于 GlcNAc 的抗氧化和抗炎活性,尤其是通过调节核因子-κB (NF-κB) 通路来调节炎症反应 (Dalirfardouei, Karimi, & Jamialahmadi, 2016)。

工业应用

GlcNAc 在医疗、农业、生物燃料和食品等多个行业中很有价值。高效且环保地生产 GlcNAc 至关重要。例如,一项关于来自苜蓿链霉菌的 β-N-乙酰己糖胺酶 (HEX) 的研究证明了其将甲壳素转化为 GlcNAc 以用于工业用途的潜力。该酶表现出广泛的底物特异性和高比活性,使其成为甲壳素转化工艺的可行候选者 (Lv 等,2019)。

癌症分子影像

GlcNAc 可通过化学交换饱和转移 (CEST) MRI 技术用于癌症的分子影像。GlcNAc CEST 对不同照射频率区域的敏感性使其成为检测癌症的有前途的试剂。涉及乳腺肿瘤小鼠的研究显示,与 GlcNAc 的磷酸化产物(如尿苷二磷酸-N-乙酰葡糖胺 (UDP-GlcNAc))相关的显着 CEST 效应。该方法为检测代谢活跃的肿瘤提供了临床分子影像的新方法 (Rivlin & Navon, 2020)。

酶促生产和生物转化

酶促降解含甲壳素的生物质以生产 GlcNAc 是一种具有巨大潜力的环保方法。已经开发出细菌和昆虫几丁质分解酶的新组合,以有效地从各种来源(例如黑曲霉菌菌丝)中生产 GlcNAc。与传统化学工艺相比,该方法提供了一种更可持续且更具成本效益的方法 (Zhu, Wang, Liu, & Yang, 2016)。

作用机制

N-acetyl-D-glucosamine has several physiological functions in the organism, which can strengthen the immune system function of the human body and cure all kinds of inflammation . It also holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host .

未来方向

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i4+1,5+1,6+1,7+1,8+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-WCMCXALXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

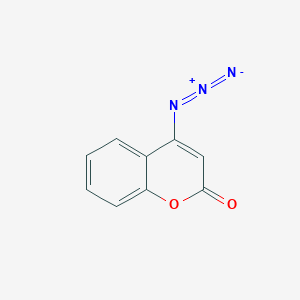

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

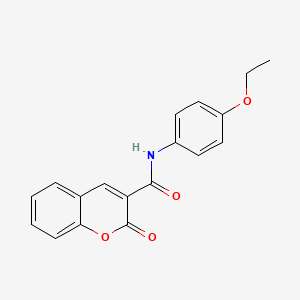

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)

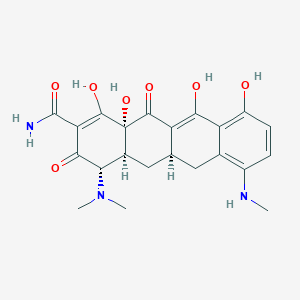

![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)

![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)